REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[C:7](Br)[N:6]=1)=[O:4].[CH:13]1(B(O)O)[CH2:15][CH2:14]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCCCCCC.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[C:7]([CH:13]2[CH2:15][CH2:14]2)[N:6]=1)=[O:4] |f:2.3.4.5,9.10.11,12.13|
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Name
|
|
Quantity
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17.8 g
|
Type
|
reactant
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Smiles
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COC(=O)C1=NC(=CN=C1N)Br
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Name
|
|
Quantity
|
8.57 g
|
Type
|
reactant
|
Smiles
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C1(CC1)B(O)O
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Name
|
potassium phosphate
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
445 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
heptane ethyl acetate
|
Quantity
|
1.69 g
|
Type
|
solvent
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
|
stirred for 20 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
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Details
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the organic layer was washed with water and brine
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Type
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EXTRACTION
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Details
|
the aqueous layer was back-extracted with ethyl acetate
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Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The product was obtained after silica gel chromatography
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NC(=CN=C1N)C1CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |